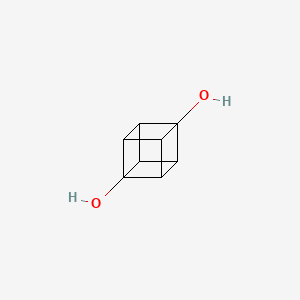
1,4-Cubanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cubanediol is a chemical compound with the molecular formula C₈H₁₀O₂ It is a derivative of cubane, a hydrocarbon with a cubic structure The compound features hydroxyl groups attached to the 1 and 4 positions of the cubane ring, making it a diol
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cubanediol can be synthesized through several methods. One common approach involves the hydroxylation of cubane derivatives. For instance, cubane can be subjected to a series of reactions, including halogenation and subsequent substitution with hydroxyl groups. Another method involves the use of metal-catalyzed reactions to introduce hydroxyl groups at specific positions on the cubane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. This may include the use of catalysts, controlled temperatures, and specific reagents to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Cubanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a wide range of functionalized cubane derivatives.
Scientific Research Applications
1,4-Cubanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Cubanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cubane core provides a rigid framework that can affect the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A linear diol with similar hydroxyl functionality but different structural properties.
1,4-Cyclohexanediol: A cyclic diol with a six-membered ring structure.
1,4-Benzenediol: An aromatic diol with hydroxyl groups attached to a benzene ring.
Uniqueness of 1,4-Cubanediol
This compound is unique due to its cubane core, which imparts distinct chemical and physical properties. Unlike linear or cyclic diols, the cubic structure of cubane provides rigidity and stability, making this compound a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
cubane-1,4-diol |
InChI |
InChI=1S/C8H8O2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6,9-10H |
InChI Key |
JAIUWYQLAJOXPR-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



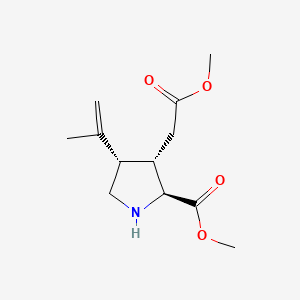
![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12324842.png)
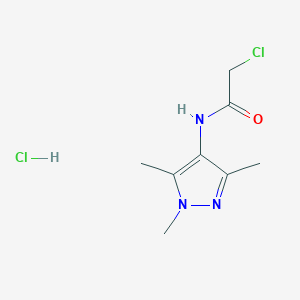

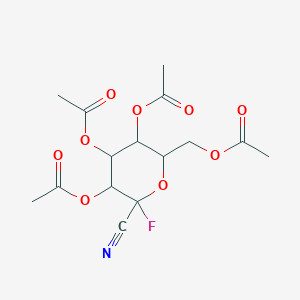
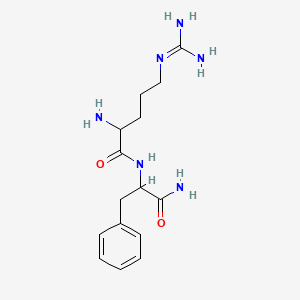
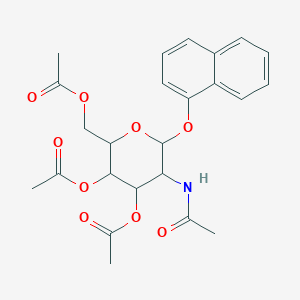
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B12324878.png)
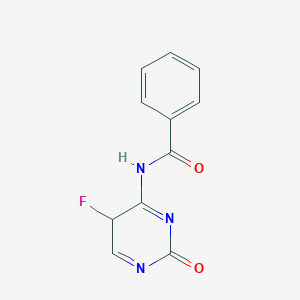
![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)
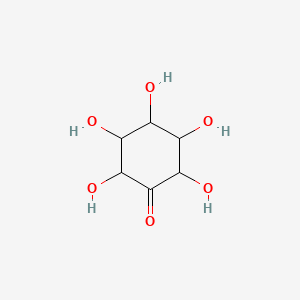
![5H,7H,16H,24H-Dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosin-5,9,14,22,26(8H,11H,17H,25H)-pentone, 12,13,28,29-tetrahydro-2,4,12,19,21-pentahydroxy-7,16,24,28-tetramethyl-, (7R,12S,16R,24R,28R)-](/img/structure/B12324904.png)
